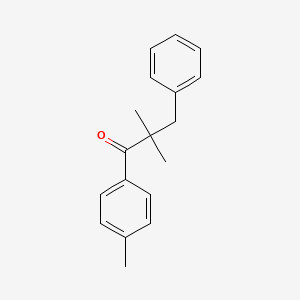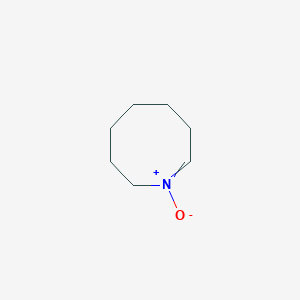
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine is a chemical compound with a unique structure that falls under the category of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring
Vorbereitungsmethoden
The synthesis of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of hydrogen chloride in aqueous ethanol, leading to ring contraction and formation of the desired azocine structure . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the biological processes regulated by these enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-hexahydroindene
- Dihydroedulane II
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urée
These compounds share structural similarities but differ in their specific functional groups and properties, which can lead to different reactivity and applications.
Eigenschaften
CAS-Nummer |
113123-24-3 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-oxido-2,3,4,5,6,7-hexahydroazocin-1-ium |
InChI |
InChI=1S/C7H13NO/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |
InChI-Schlüssel |
UGOFQHDOJUTQMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC[N+](=CCC1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


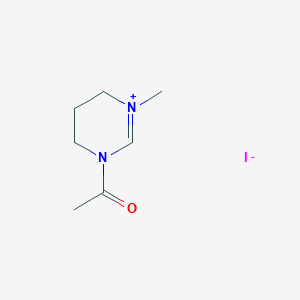
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
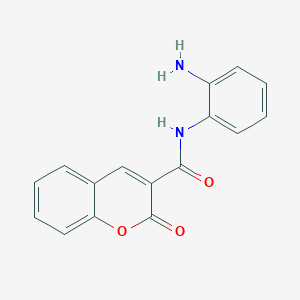
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
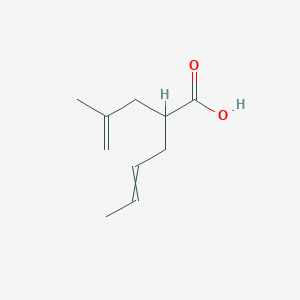
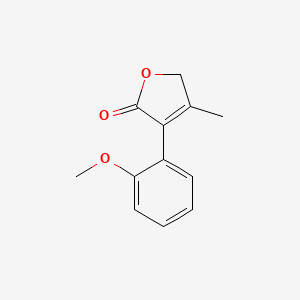
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
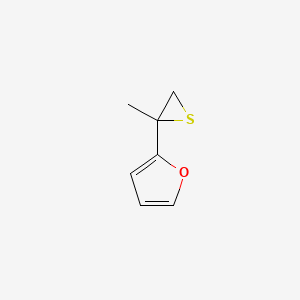
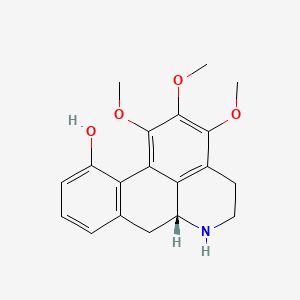
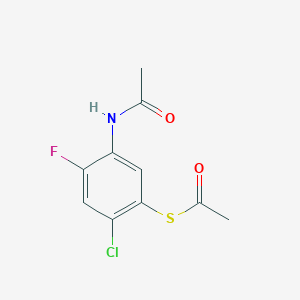

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
